molecular formula C15H16N2O4S B11025687 N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide

N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11025687
M. Wt: 320.4 g/mol
InChI Key: CGFZSNBXMBKUQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

    • Crotamiton can be synthesized through the formal condensation of crotonic acid with N-ethyl-2-methylaniline .
    • The industrial production methods involve chemical synthesis in a controlled laboratory setting.
  • Chemical Reactions Analysis

    • Crotamiton may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to the desired modifications.
    • Major products formed depend on the specific reaction pathway and functional group transformations.
  • Scientific Research Applications

      Medicine: Crotamiton is used in topical formulations to alleviate itching associated with skin conditions like scabies, eczema, and insect bites.

      Pharmacology: Its mechanism of action involves counter-irritation, cooling, and diversion from itching.

      Industry: Crotamiton is a valuable ingredient in various skin creams and lotions.

  • Mechanism of Action

    • Crotamiton produces a cooling effect when applied to the skin, diverting attention away from itching.
    • It acts as a counter-irritant, providing relief by stimulating cold receptors and reducing the perception of itching.
  • Comparison with Similar Compounds

    • Crotamiton is unique due to its specific structure and mechanism of action.
    • Similar compounds include other antipruritic agents, but none share the exact chemical structure of crotamiton.

    Properties

    Molecular Formula

    C15H16N2O4S

    Molecular Weight

    320.4 g/mol

    IUPAC Name

    N-ethyl-N-(2-methylphenyl)-4-nitrobenzenesulfonamide

    InChI

    InChI=1S/C15H16N2O4S/c1-3-16(15-7-5-4-6-12(15)2)22(20,21)14-10-8-13(9-11-14)17(18)19/h4-11H,3H2,1-2H3

    InChI Key

    CGFZSNBXMBKUQR-UHFFFAOYSA-N

    Canonical SMILES

    CCN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

    Origin of Product

    United States

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